molecular formula C14H8FNO2S B2782117 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one CAS No. 877811-79-5

1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Cat. No.: B2782117
CAS No.: 877811-79-5
M. Wt: 273.28
InChI Key: ZFCHHTQXCVWVQA-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a heterocyclic compound featuring a benzothiazole core fused with a 1,3-dihydro-2,1-benzothiazol-3-one scaffold and substituted at the 1-position with a 2-fluorobenzoyl group.

Properties

IUPAC Name

1-(2-fluorobenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2S/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCHHTQXCVWVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves the reaction of 2-fluorobenzoyl chloride with benzo[c]isothiazol-3(1H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one and related compounds:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Bioactivity References
This compound Benzothiazol-3-one 2-Fluorobenzoyl ~294.3* Predicted enhanced lipophilicity and metabolic stability due to fluorine substitution.
1,3-Dihydro-2,1-benzothiazol-3-one (CAS 40352-87-2) Benzothiazol-3-one None 151.19 Base scaffold; exhibits H302/H315 hazards. Lacks fluorinated substituents.
1-(3-Amino-1-phenylpropyl)-3-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one Benzimidazol-2-one 2-Fluorophenyl, 3-amino-1-phenylpropyl 377.43 Structural analog with benzimidazole core; fluorine may enhance binding affinity in drug design.
5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol Benzoxaborol 5-Fluoro 167.97 Boron-containing core with fluorine; potential antifungal/antibacterial applications.
3,3-Dichloro-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Benzothiazine 3,3-Dichloro, 1-ethyl 306.18 Chlorine substituents increase steric bulk; sulfone groups enhance polarity.
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride Pyrrolidine 2-Fluorobenzoyl 256.70 Aliphatic amine core with fluorobenzoyl; likely used as a synthetic intermediate.

*Estimated molecular weight based on C₁₄H₉FNO₂S.

Key Structural and Functional Insights

Core Heterocycle Differences: Benzothiazole vs. Benzoxaborol vs. Benzothiazole: The boron atom in benzoxaborol enables unique reactivity (e.g., Lewis acid catalysis), unlike the sulfur-based benzothiazole .

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity improve membrane permeability compared to bulkier chlorine substituents .
  • 2-Fluorobenzoyl vs. Aliphatic Chains : The aromatic fluorobenzoyl group enhances rigidity and may stabilize interactions with aromatic protein residues, whereas aliphatic chains (e.g., ethyl in ) increase flexibility .

Biological and Chemical Implications: Fluorinated analogs (e.g., ) are frequently associated with enhanced bioactivity, such as herbicide or antimicrobial effects, due to improved pharmacokinetic profiles .

Research Findings and Data Gaps

  • Synthetic Methods : The target compound’s synthesis likely parallels ’s route, using fluorinated aryl halides and base-mediated coupling .
  • Safety Profile : While the base benzothiazol-3-one () has documented hazards (H302: harmful if swallowed), the fluorobenzoyl group’s impact on toxicity remains uncharacterized .
  • Applications : Fluorinated benzothiazoles are understudied but may hold promise in drug discovery, leveraging fluorine’s ability to modulate bioavailability and target binding .

Biological Activity

1-(2-Fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one, a compound belonging to the benzothiazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial and anticancer activities, supported by research findings and case studies.

The compound has the following chemical characteristics:

  • Chemical Formula : C10_{10}H8_{8}FNOS
  • Molecular Weight : 201.24 g/mol
  • CAS Number : 63754-96-1
  • Structure : The structure features a fluorobenzoyl group attached to a benzothiazole moiety, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives of fluorobenzoyl compounds exhibit significant antibacterial properties. For instance, a study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 µg/mL against various clinical isolates of Staphylococcus aureus and Bacillus cereus . The fluorobenzoyl group enhances the binding affinity to bacterial targets, making these compounds effective against resistant strains.

Table 1: Antibacterial Activity of Fluorobenzoyl Compounds

CompoundTarget BacteriaMIC (µg/mL)
1-(2-Fluorobenzoyl)-...Staphylococcus aureus7.82
1-(2-Fluorobenzoyl)-...Bacillus cereus15.63
Trifluoromethyl analogMicrococcus luteus31.25

Anticancer Activity

In addition to antibacterial effects, compounds similar to this compound have shown promising anticancer activity. Specifically, studies on benzothiazole derivatives revealed significant inhibition of cell viability in ovarian cancer cell lines such as OVCAR-3 and COV318 . The mechanism appears to involve the disruption of critical signaling pathways involved in cell proliferation and survival.

Case Study: Ovarian Cancer Cell Lines
A study reported IC50_{50} values of approximately 31.5 µM and 43.9 µM for these cell lines when treated with benzothiazole derivatives . This suggests that modifications to the benzothiazole structure can enhance anticancer efficacy.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways crucial for bacterial growth and cancer cell proliferation.
  • Binding Affinity : Molecular docking studies have shown that the fluorobenzoyl group significantly increases binding affinity to target proteins compared to non-fluorinated analogs .

Pharmacokinetics

The pharmacokinetic profile indicates favorable absorption characteristics:

  • GI Absorption : High
  • Blood-Brain Barrier Permeability : Yes
  • CYP450 Interaction : Inhibitor of CYP1A2 but not others

These properties suggest potential for both systemic and central nervous system applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-fluorobenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves condensation of 1,3-dihydro-2,1-benzothiazol-3-one derivatives with 2-fluorobenzoyl chloride under reflux in aprotic solvents (e.g., dichloromethane). Optimization includes controlling stoichiometry (1:1 molar ratio), temperature (60–80°C), and reaction time (4–6 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) ensures high purity (>95%) .

Q. How do NMR and mass spectrometry techniques confirm the molecular structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include the fluorobenzoyl carbonyl (δ ~165–170 ppm in ¹³C), aromatic protons (δ 7.2–8.1 ppm in ¹H for fluorobenzoyl and benzothiazolone rings), and the sulfoxide group (δ ~3.5–4.0 ppm for dihydrobenzothiazolone protons) .
  • HRMS (ESI+) : Molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₄H₉FNO₂S: calculated 284.0298, observed 284.0295) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Methodology :

  • In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial screening : Disc diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anti-inflammatory activity : COX-2 inhibition assay or TNF-α/IL-6 ELISA in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX programs determine the compound’s three-dimensional structure and intermolecular interactions?

  • Methodology :

  • Crystallization : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).
  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement (SHELXL) : Analyze bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O/F interactions). R-factor < 0.05 indicates high accuracy. Twin refinement may be required for twinned crystals .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • DFT calculations (Gaussian/B3LYP) : Optimize geometry, calculate frontier orbitals (HOMO/LUMO), and electrostatic potential maps to identify reactive sites.
  • Molecular docking (AutoDock Vina) : Dock into target proteins (e.g., HIV-1 protease, COX-2) using PDB structures. Validate with MM/GBSA binding energy analysis .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodology :

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed cell lines, serum-free conditions).
  • Structural analogs : Compare activity trends with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophores.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, p-value adjustment) to identify outliers or confounding variables .

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